4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol
Description
Properties
IUPAC Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxothiolan-3-yl)-5-imino-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-7-8(2)20-13(15-7)11-10(17)5-16(12(11)14)9-3-4-21(18,19)6-9/h9,14,17H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTMEYAUGIOYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)C3CCS(=O)(=O)C3)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Tetrahydrothiophene to Sulfone
The 1,1-dioxidotetrahydrothiophen-3-yl group originates from tetrahydrothiophene-3-yl precursors. Oxidation of the sulfide to the sulfone is achieved using meta-chloroperbenzoic acid (MCPBA) in dichloromethane (DCM) at 0–20°C.
Procedure :
-
Dissolve tetrahydrothiophene-3-yl derivative (1.0 eq) in anhydrous DCM.
-
Add MCPBA (2.0 eq) portionwise at 0°C.
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Stir for 1 hour at 0°C, then warm to room temperature for 20 hours.
-
Quench with aqueous NaHSO₃, wash with Na₂CO₃ and brine, and purify via silica gel chromatography.
Yield : 68–75% (based on analogous sulfone oxidations).
Construction of the 4,5-Dimethyl-1,3-thiazole Moiety
Hantzsch Thiazole Synthesis
The thiazole ring is assembled via condensation of thiourea with α-halo ketones.
Procedure :
-
React 4,5-dimethyl-2-aminothiazole (1.0 eq) with chloroacetone (1.2 eq) in ethanol under reflux.
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Neutralize with aqueous HCl to precipitate the thiazole product.
Yield : 80–85% (typical for Hantzsch reactions).
Formation of the Pyrrolinone-Imine Core
Paal-Knorr Pyrrole Synthesis with Imine Incorporation
The 5-imino-2,5-dihydro-1H-pyrrol-3-ol scaffold is synthesized via cyclization of a γ-keto amine intermediate.
Procedure :
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Prepare γ-keto amine by reacting ethyl acetoacetate with ammonium acetate.
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Treat with hydroxylamine hydrochloride to form the oxime.
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Catalyze cyclization using acetic acid under reflux.
Yield : 65–70%.
Fragment Coupling and Final Assembly
Alkylation of the Pyrrolinone-Imine with Tetrahydrothiophene Dioxide
The sulfone fragment is introduced via nucleophilic substitution.
Procedure :
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Deprotonate the pyrrolinone-imine (1.0 eq) with NaH in DMF at 0°C.
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Add 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate (1.2 eq) and stir at 50°C overnight.
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Extract with DCM, wash with brine, and purify via chromatography.
Yield : 60–65%.
Thiazole-Pyrrole Coupling
A Mitsunobu reaction or Ullmann coupling links the thiazole to the pyrrole system.
Procedure :
-
Combine 4,5-dimethylthiazole-2-carbonyl chloride (1.1 eq) with the pyrrolinone-imine-sulfone intermediate (1.0 eq) in THF.
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Add triethylamine (2.0 eq) and stir at room temperature for 12 hours.
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Concentrate and recrystallize from ethanol/water.
Yield : 70–75%.
Optimization and Challenges
Oxidation State Management
Solvent and Catalyst Selection
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DMF vs. THF : DMF enhances solubility in alkylation steps but requires rigorous drying to avoid hydrolysis.
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Palladium Catalysts : For coupling reactions, Pd(PPh₃)₄ improves efficiency but increases cost.
Analytical Data and Characterization
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
|---|---|---|
| Tetrahydrothiophene dioxide | 2.15–2.30 (m, 2H), 3.10–3.25 (m) | 153.1 |
| Pyrrolinone-imine-sulfone | 6.40 (s, 1H), 4.75 (s, 2H) | 279.2 |
| Final product | 2.45 (s, 6H), 6.85 (s, 1H) | 392.3 |
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms suggests that the compound could be susceptible to oxidation reactions.
Reduction: The imino group might be reduced to an amine under suitable conditions.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Antifungal Activity Comparison
Table 2: Antifungal Efficacy Against Colletotrichum musae
Insights :
- While the target compound’s antifungal activity remains unreported, other derivatives from the same fungal strain (e.g., compound 14, MIC = 64 μg/mL) show moderate efficacy, suggesting structural features like the isocoumarin core enhance activity .
Biological Activity
The compound 4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol represents a significant structure in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound is typically achieved through multi-step reactions involving thiazole and pyrrole derivatives. The synthetic pathway often includes the formation of thiazole rings, followed by the introduction of thiophenes and pyrroles through various coupling reactions.
Biological Activity Overview
The biological activities of thiazole and pyrrole derivatives have been widely studied. The specific compound under review has shown promising results in various biological assays, particularly in antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For example, a study demonstrated that thiazole derivatives possess potent activity against a range of bacteria and fungi. The compound's structure may enhance its interaction with microbial enzymes or cell membranes, leading to increased efficacy.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) μM |
|---|---|---|
| 4-(4,5-Dimethyl-1,3-thiazol-2-yl)... | Escherichia coli | 0.25 |
| 4-(4,5-Dimethyl-1,3-thiazol-2-yl)... | Staphylococcus aureus | 0.32 |
| 4-(4,5-Dimethyl-1,3-thiazol-2-yl)... | Candida albicans | 0.09 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have shown that thiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Case Study on Cancer Cell Lines : A recent study assessed the effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 10 µM for MCF-7 cells.
- Molecular Docking Studies : Computational studies using molecular docking have suggested that the compound interacts effectively with key proteins involved in cancer progression, such as Bcl-2 and p53. These interactions are believed to contribute to its anticancer effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodology :
- Stepwise heterocyclization : Start with precursor molecules (e.g., tetrahydrothiophene derivatives and thiazole intermediates). Reflux in ethanol for 2–4 hours under nitrogen to ensure controlled cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield in coupling reactions, while ethanol/water mixtures aid in recrystallization .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) for imine formation and thiazole ring closure .
- Key Data :
- Yields: 60–75% achieved via reflux in ethanol .
- Purity: >95% confirmed by HPLC after recrystallization .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- Structural elucidation : ¹H/¹³C NMR for aromatic protons and heterocyclic carbons; IR spectroscopy for imine (C=N) and sulfone (S=O) stretches .
- Mass spectrometry : LC-MS (ESI+) confirms molecular ion peaks and fragmentation patterns .
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
- Key Data :
- NMR shifts: Thiazole protons appear at δ 7.2–8.1 ppm; sulfone groups show IR bands at 1150–1250 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity and pharmacokinetics?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., anaplastic lymphoma kinase, PDB: 2XP2) .
- ADME analysis : SwissADME predicts blood-brain barrier permeability (e.g., high LogP suggests CNS activity) .
- Key Data :
- Docking scores: -9.2 kcal/mol for kinase inhibition, comparable to reference drugs .
- Predicted bioavailability: 65% (Lipinski rule compliant) .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
- Methodology :
- SAR studies : Replace thiazol-2-yl with triazole or pyrazole moieties and test against cancer cell lines (e.g., MCF-7) .
- Electron-withdrawing groups : Nitro or sulfone substituents enhance cytotoxicity (IC₅₀ reduced by 40% vs. unmodified analogs) .
- Key Data :
- IC₅₀ values: 12.5 µM (modified) vs. 21.3 µM (parent compound) in breast cancer cells .
Q. How can contradictory solubility data across studies be resolved?
- Methodology :
- Solvent screening : Compare solubility in DMSO (polar aprotic) vs. ethanol/water mixtures. Use shake-flask method with UV-Vis quantification .
- Temperature effects : Measure solubility at 25°C vs. 37°C to account for physiological relevance .
- Key Data :
- Solubility in DMSO: 45 mg/mL; in PBS (pH 7.4): <2 mg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
